molecular formula C14H22BNO3 B1324893 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 871839-91-7

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1324893
CAS No.: 871839-91-7
M. Wt: 263.14 g/mol
InChI Key: WCAIJTJWLUYXIW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, given the presence of the aromatic ring and the bulky substituents. Its solubility would depend on the solvent used, but it’s likely to be soluble in organic solvents .

Scientific Research Applications

1. Structural Analysis and Chemical Reactivity

The compound has been analyzed for its structural properties and differences in chemical reactivity compared to its regioisomers. Sopková-de Oliveira Santos et al. (2003) noted significant structural differences in the orientation of the dioxaborolane ring with respect to the pyridine ring and bond angles in the BO(2) group. These findings contribute to understanding the compound's stability and reactivity in chemical processes (Sopková-de Oliveira Santos et al., 2003).

2. Crystallography and Conformational Analysis

Huang et al. (2021) investigated the compound’s structure using X-ray diffraction and Density Functional Theory (DFT). Their work provided insights into the molecular structure, electrostatic potential, and frontier molecular orbitals, revealing physicochemical properties crucial for various scientific applications (Huang et al., 2021).

3. Use in Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel compounds. For instance, Liao et al. (2022) used it as a raw substitute material in their study, contributing to the development of new chemical entities with potential applications in various fields (Liao et al., 2022).

4. Polymer Synthesis

In the field of polymer science, Welterlich et al. (2012) described its use in the synthesis of deeply colored polymers with specific properties like solubility in organic solvents. Such polymers have potential applications in materials science and engineering (Welterlich et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it’s used. As with any chemical, appropriate safety measures should be taken when handling it .

Biochemical Analysis

Biochemical Properties

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the borylation of arenes. This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The nature of these interactions involves the formation of covalent bonds between the boron atom in the compound and the target biomolecules. This interaction is crucial for the synthesis of complex organic molecules and polymers .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific kinases and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom in the compound forms covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in the conformation of the target biomolecules, thereby altering their activity and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been identified, indicating the concentration at which the compound transitions from being beneficial to harmful. High doses of the compound can result in toxicity, affecting vital organs and leading to adverse physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive molecules. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s role in metabolic pathways is crucial for understanding its overall impact on cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the desired sites .

Properties

IUPAC Name

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-12-8-7-11(9-16-12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAIJTJWLUYXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639889
Record name 2-[(Propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871839-91-7
Record name 2-[(Propan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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